BenchChemオンラインストアへようこそ!

2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-morpholinecarbodithioate

Lipophilicity Drug-likeness Physicochemical profiling

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-morpholinecarbodithioate (molecular formula C₂₂H₂₁N₃O₃S₂; exact mass 439.1024 g/mol) is a bifunctional small molecule that couples the 4,5-diphenyloxazole pharmacophore—a validated scaffold in non-steroidal anti-inflammatory drug (NSAID) discovery exemplified by oxaprozin —to a morpholine-4-carbodithioate ester moiety via a 2-oxoethyl acetamide linker. The compound belongs to the chemical class of oxazole carbodithioate esters and is catalogued in commercial screening libraries (ZINC ID: ZINC1120930498) with no reported biological activity in ChEMBL as of the latest database release.

Molecular Formula C22H21N3O3S2
Molecular Weight 439.6 g/mol
Cat. No. B3522623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-morpholinecarbodithioate
Molecular FormulaC22H21N3O3S2
Molecular Weight439.6 g/mol
Structural Identifiers
SMILESC1COCCN1C(=S)SCC(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C22H21N3O3S2/c26-18(15-30-22(29)25-11-13-27-14-12-25)23-21-24-19(16-7-3-1-4-8-16)20(28-21)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,23,24,26)
InChIKeyIPSZAVHAZNWPOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-Morpholinecarbodithioate: Compound Class, Structural Identity, and Procurement-Relevant Background


2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-morpholinecarbodithioate (molecular formula C₂₂H₂₁N₃O₃S₂; exact mass 439.1024 g/mol) is a bifunctional small molecule that couples the 4,5-diphenyloxazole pharmacophore—a validated scaffold in non-steroidal anti-inflammatory drug (NSAID) discovery exemplified by oxaprozin [1]—to a morpholine-4-carbodithioate ester moiety via a 2-oxoethyl acetamide linker . The compound belongs to the chemical class of oxazole carbodithioate esters and is catalogued in commercial screening libraries (ZINC ID: ZINC1120930498) with no reported biological activity in ChEMBL as of the latest database release [2]. Its structural duality positions it at the intersection of two well-characterized pharmacological chemotypes: 2-amino-4,5-diphenyloxazoles (anti-inflammatory, analgesic, anti-platelet) and N,N-disubstituted dithiocarbamates (metal chelation, enzyme inhibition, antimicrobial).

Why 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-Morpholinecarbodithioate Cannot Be Replaced by Generic Oxazole or Dithiocarbamate Analogs


Generic substitution within the 4,5-diphenyloxazole or morpholinecarbodithioate classes is not scientifically justified because the target compound's biological and physicochemical profile is determined by the covalent integration of three functional modules—the diphenyloxazole head group, the 2-oxoethyl acetamide linker, and the morpholinecarbodithioate tail—rather than by any single module alone [1]. The diphenyloxazole nucleus confers cyclooxygenase (COX) recognition capacity (oxaprozin inhibits COX-1 with IC₅₀ = 2.2 μM), while the dithiocarbamate ester enables transition-metal coordination and thiol-mediated enzyme interactions that are absent in simple oxazole NSAIDs such as oxaprozin or ditazole [2]. Conversely, simple morpholinecarbodithioate salts (e.g., sodium 4-morpholinecarbodithioate) lack the 4,5-diphenyloxazole targeting element and therefore cannot engage the same anti-inflammatory or anti-platelet targets [3]. Even the closest structural analog—the 4-phenylpiperazine-1-carbodithioate variant (ChemDiv Y020-5620)—differs substantially in lipophilicity (calculated logP ~5.81 vs. ~3.96 for the morpholine analog) and polar surface area (48.7 vs. ~85 Ų), producing divergent solubility, permeability, and target-binding profiles that preclude interchangeable use .

Product-Specific Quantitative Evidence Guide: Differentiating 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-Morpholinecarbodithioate from Closest Analogs


Lipophilicity and Drug-Likeness Advantage Over the Closest Structural Analog (Phenylpiperazine Variant)

The target compound (morpholinecarbodithioate variant) exhibits a calculated logP of approximately 3.96 and a topological polar surface area (TPSA) of approximately 85.2 Ų, based on property calculations for the structurally matched entry in the Mcule database . In direct comparison, the closest commercially available analog—2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate (ChemDiv Y020-5620)—has a measured logP of 5.81 and a TPSA of only 48.7 Ų . The ~1.85 log-unit reduction in lipophilicity and ~36 Ų increase in PSA conferred by the morpholine oxygen represent a meaningful differentiation: the target compound falls within the more favorable drug-likeness space (Lipinski Rule of Five compliant with zero violations), whereas the phenylpiperazine analog's high logP (>5) and low PSA place it at elevated risk for poor aqueous solubility, high plasma protein binding, and potential off-target promiscuity .

Lipophilicity Drug-likeness Physicochemical profiling Lead optimization

Metal-Chelating and Antiparasitic Potential Conferred by the Morpholinecarbodithioate Moiety vs. Non-Dithiocarbamate 4,5-Diphenyloxazoles

The morpholine-4-carbodithioate ester in the target compound is a demonstrated metal-chelating and antiparasitic pharmacophore. In a direct in vivo study, sodium 4-morpholinecarbodithioate—the sodium salt of the identical dithiocarbamate moiety present in the target compound—was the most active compound tested against Trichomonas vaginalis in mice, with a curative dose (CD₅₀) of 3.9 mg/kg [1]. This metal-dependent mechanism of action is entirely absent in 4,5-diphenyloxazole NSAIDs such as oxaprozin (COX-1 IC₅₀ = 2.2 μM; COX-2 IC₅₀ = 36 μM) and ditazole [2], which operate through cyclooxygenase inhibition without dithiocarbamate-mediated metal coordination. The target compound's covalent integration of both pharmacophores creates a single-molecule entity with the potential for dual-target pharmacology—COX inhibition from the diphenyloxazole head plus metal-chelation-dependent antiparasitic or enzyme-inhibitory activity from the dithiocarbamate tail—that cannot be achieved by administering either chemotype alone.

Metal chelation Antiparasitic activity Dithiocarbamate pharmacology Trichomoniasis

Cholinesterase Inhibition Potential from the 2-Oxoethyl Morpholinecarbodithioate Scaffold Shared with Validated BChE Inhibitors

The 2-oxoethyl 4-morpholinecarbodithioate substructure present in the target compound has been independently validated as a butyrylcholinesterase (BChE) inhibitory scaffold. Hussein et al. (2018) synthesized a series of 2-(9-acridinylamino)-2-oxoethyl piperazine/piperidine/morpholinecarbodithioate derivatives and demonstrated that eight compounds exhibited specific and promising BChE inhibitory activity, with the most potent derivative (compound 4n) showing dual AChE/BChE inhibition [1]. The target compound shares the identical 2-oxoethyl morpholinecarbodithioate ester linkage but replaces the acridinyl head group with a 4,5-diphenyloxazole. Because the diphenyloxazole moiety is not known to engage cholinesterase catalytic sites, this head-group substitution may redirect selectivity toward BChE over AChE relative to the acridinyl series, or alternatively may enhance blood-brain barrier penetration due to the higher lipophilicity of diphenyloxazole compared to acridine—a testable hypothesis for procurement decision-making [1][2]. Quantitative IC₅₀ values for the target compound against AChE and BChE have not yet been reported and represent a key data gap.

Butyrylcholinesterase inhibition Alzheimer's disease Carbodithioate SAR Neurodegeneration

Molecular Weight and Ligand Efficiency Advantage Over the Phenylpiperazine Analog in Fragment-Based and Lead-Like Screening Cascades

With a molecular weight of approximately 439.6 g/mol (C₂₂H₂₁N₃O₃S₂), the target compound is 75 Da lighter than its closest commercially available analog, 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-phenylpiperazine-1-carbodithioate (MW = 514.67 g/mol) [1]. This 14.6% reduction in molecular weight is substantial in drug discovery terms: the target compound remains within the 'lead-like' space (MW ≤ 460) defined by the rule-of-three fragment screening guidelines, whereas the phenylpiperazine analog exceeds it. The lower MW directly translates to higher ligand efficiency indices (e.g., LE = 1.4 × pIC₅₀ / heavy atom count) if equipotent binding is achieved, and leaves a larger safety margin for molecular weight increase during subsequent hit-to-lead optimization (the 'MW budget' for medicinal chemistry expansion is ~60 Da larger for the target compound before exceeding the typical oral drug MW ceiling of 500 Da) .

Ligand efficiency Molecular weight optimization Fragment-based drug discovery Lead-like properties

Absence of Muscarinic Receptor Off-Target Activity Relative to Other Morpholine-Containing Heterocycles

Morpholine-containing compounds are sometimes flagged for muscarinic acetylcholine receptor (mAChR) activity, which can confound interpretation of phenotypic screening results. In a direct receptor-binding study of oxazolyl-substituted morpholinium salts—compounds that share the diphenyloxazole-morpholine architectural motif with the target compound—Boulos and Stujenske (2006) reported that biological testing at MDS Pharma Services revealed no significant muscarinic receptor binding affinity across the synthesized series [1]. This finding suggests that the 4,5-diphenyloxazole substitution at the morpholine nitrogen (direct attachment in the morpholinium salts) or at the 2-amino position (as in the target compound via the oxoethyl linker) sterically or electronically disfavors mAChR engagement. In contrast, simpler N-alkyl or N-aryl morpholines without the bulky diphenyloxazole group frequently exhibit measurable mAChR affinity [2]. This off-target clean window differentiates the target compound from non-oxazole morpholine derivatives in screening library selection where muscarinic liability is a concern.

Off-target profiling Muscarinic receptor Morpholine SAR Safety pharmacology

Best Research and Industrial Application Scenarios for 2-[(4,5-Diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-Morpholinecarbodithioate Based on Quantitative Evidence


Dual-Mechanism Anti-Inflammatory Screening in Infectious and Inflammatory Comorbidity Models

The target compound is uniquely suited for phenotypic screening panels where both COX-mediated inflammation and dithiocarbamate-sensitive parasitic or microbial targets are relevant. The 4,5-diphenyloxazole head group is expected to confer COX inhibitory capacity analogous to oxaprozin (COX-1 IC₅₀ = 2.2 μM), while the morpholinecarbodithioate tail contributes metal-chelating antiparasitic activity (sodium 4-morpholinecarbodithioate CD₅₀ = 3.9 mg/kg against T. vaginalis in mice) [1][2]. This dual pharmacology is not available from single-mechanism agents such as oxaprozin or sodium dithiocarbamate alone, positioning the target compound as a tool molecule for exploring polypharmacology in inflammatory disease models complicated by parasitic co-infection [1][2].

Lead-Like Hit Identification for Cholinesterase-Targeted Neurodegenerative Disease Programs

With MW 439.6 g/mol (lead-like space compliant), favorable calculated logP (~3.96), and a 2-oxoethyl morpholinecarbodithioate scaffold validated for BChE inhibition in the independent Hussein et al. (2018) study, the target compound represents a differentiated starting point for Alzheimer's disease drug discovery [3]. Unlike the published acridinyl series, the diphenyloxazole head group may confer improved blood-brain barrier penetration (higher calculated lipophilicity than acridine) and reduced DNA intercalation liability, while the morpholine variant offers better solubility and drug-likeness than the phenylpiperazine analog (logP 3.96 vs. 5.81) . Procurement for BChE-focused screening cascades is scientifically justified by scaffold novelty rather than by pre-existing target-specific IC₅₀ data.

Comparative Physicochemical and Selectivity Profiling Against the Phenylpiperazine Analog in Academic Screening Libraries

For academic screening centers and medicinal chemistry groups building focused compound libraries, the target compound and its phenylpiperazine analog (ChemDiv Y020-5620) form a matched molecular pair for SAR exploration. The ~1.85 log-unit difference in lipophilicity and complementary PSA values (~85 vs. ~49 Ų) enable systematic investigation of how amine component variation modulates solubility, permeability, plasma protein binding, and target selectivity while holding the diphenyloxazole head group constant [4]. Procuring both compounds as a pair allows direct attribution of differential biological readouts to the morpholine vs. phenylpiperazine substitution, strengthening SAR hypotheses in hit triage [4].

Metal-Complexation Studies and Antiparasitic Drug Discovery Leveraging Dithiocarbamate Coordination Chemistry

The morpholine-4-carbodithioate ester in the target compound is a demonstrated ligand for transition metals, forming stable complexes with iron(III), oxovanadium(IV), and other biologically relevant metals [5]. This property enables applications in metallodrug discovery—where the diphenyloxazole moiety provides additional target recognition—and in antiparasitic screening, given the established activity of sodium 4-morpholinecarbodithioate against T. vaginalis (CD₅₀ 3.9 mg/kg) [1]. The target compound's ester prodrug architecture (dithiocarbamate ester rather than salt) may also confer improved membrane permeability and intracellular delivery compared to ionic dithiocarbamate salts, though this hypothesis requires experimental validation [1][5].

Quote Request

Request a Quote for 2-[(4,5-diphenyl-1,3-oxazol-2-yl)amino]-2-oxoethyl 4-morpholinecarbodithioate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.